4-bromo-N-(3-methylbenzyl)benzamide
Description
Properties
Molecular Formula |
C15H14BrNO |
|---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
4-bromo-N-[(3-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14BrNO/c1-11-3-2-4-12(9-11)10-17-15(18)13-5-7-14(16)8-6-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
XNZUBWWWZOWCGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Electronic Variations
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Electronic Effects : Nitro (e.g., ) and methoxy groups (e.g., ) modulate electron density, affecting receptor binding. The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide may reduce basicity, while methoxy groups in 3,5-dimethoxyphenyl derivatives enhance solubility.
- Biological Activity : Methoxy-substituted derivatives (e.g., C9) exhibit potent FGFR1 inhibition (IC50 = 0.52 μM) and anti-NSCLC activity, attributed to sulfonamido and trichloroacetamido side chains enhancing target affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Amidation via Carbodiimide Coupling
Procedure :
4-Bromobenzoic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM). 3-Methylbenzylamine (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
Yield : 78–85%
Key Advantages :
- Avoids harsh bromination conditions.
- High functional group tolerance.
Bromination Followed by Amide Formation
Bromination of N-(3-Methylbenzyl)Benzamide
Procedure :
N-(3-Methylbenzyl)benzamide (1.0 equiv) is dissolved in acetic acid (10 vol). Bromine (1.05 equiv) in acetic acid is added dropwise at 0–5°C. The mixture is stirred for 4 hours, quenched with sodium thiosulfate, and extracted with ethyl acetate.
Yield : 65–72%
Challenges :
- Requires strict temperature control to minimize dibromination.
Alternative Bromination Using N-Bromosuccinimide (NBS)
Procedure :
N-(3-Methylbenzyl)benzamide (1.0 equiv), NBS (1.1 equiv), and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride (CCl₄) are refluxed for 6 hours. The product is purified via column chromatography.
Yield : 68–75%
Advantages :
- Selective mono-bromination at the para position.
Palladium-Catalyzed Aminocarbonylation
Procedure :
4-Bromobenzoic acid (1.0 equiv), 3-methylbenzylamine (1.2 equiv), and palladium(II) acetate (5 mol%) are combined with carbon monoxide (1 atm) in dimethylformamide (DMF) at 80°C for 8 hours.
Yield : 70–77%
Mechanistic Insight :
- CO insertion facilitates C–N bond formation.
Green Chemistry Approaches
Solvent-Free Amidation with Magnetic Nanoparticle Catalysts
Procedure :
4-Bromobenzoic acid (1.0 equiv) and 3-methylbenzylamine (1.1 equiv) are mixed with CoFe₂O₄SiO₂-DASA nanoparticles (0.1 g/mmol) at 80°C under solvent-free conditions for 4 hours.
Yield : 81%
Key Features :
- Catalyst recyclability (5 cycles with <5% yield loss).
- Eliminates volatile organic solvents.
Electrochemical Bromination
Procedure :
N-(3-Methylbenzyl)benzamide undergoes bromination in an electrolytic cell using hydrobromic acid (HBr) as the electrolyte. Platinum electrodes are employed at 1.5 V for 4 hours.
Yield : 97% (purity >95%)
Advantages :
- Avoids hazardous liquid bromine.
- Scalable for industrial production.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct Amidation | 78–85 | Mild, room temperature | High | Moderate |
| Bromination + Amidation | 65–75 | Low temperature, acidic | Moderate | High (Br₂ usage) |
| Palladium Catalysis | 70–77 | CO atmosphere, 80°C | Low | Moderate |
| Solvent-Free | 81 | 80°C, nanoparticle catalyst | High | Low |
| Electrochemical | 97 | Ambient, HBr electrolyte | High | Low |
Critical Challenges and Optimization Strategies
- Regioselectivity : Para-bromination dominates due to steric hindrance from the 3-methyl group.
- Byproduct Formation : Dibrominated byproducts (<5%) are minimized using NBS or controlled Br₂ addition.
- Catalyst Cost : Palladium-based methods are less economical than nanoparticle or electrochemical routes.
Q & A
Q. Critical Factors :
- Temperature : Excess heat (>80°C) can lead to byproducts like dehalogenated intermediates .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but may require rigorous drying .
- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling steps but require strict oxygen-free conditions .
How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
Basic Research Question
Structural elucidation combines spectroscopic and crystallographic methods:
- NMR Spectroscopy :
- X-Ray Crystallography : SHELX software (SHELXL-2018) refines crystal structures, revealing planarity of the benzamide core and dihedral angles (~15°) between aromatic rings .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 318.0 (M+H⁺) .
Validation : Cross-referencing IR (amide C=O stretch at ~1650 cm⁻¹) with computational models (DFT) ensures accuracy .
What are the proposed mechanisms of action for this compound in modulating biological targets?
Advanced Research Question
The compound exhibits activity through:
- Enzyme Inhibition : Competitive binding to PARP-1’s NAD⁺ site, disrupting DNA repair in cancer cells (IC₅₀ ~1.2 µM) .
- Receptor Interactions : The bromine atom enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR, Kd ~85 nM) .
- DNA Intercalation : The planar benzamide moiety intercalates into DNA, inducing apoptosis in leukemia cell lines (EC₅₀ ~5 µM) .
Q. Methodological Insight :
- Docking Studies : AutoDock Vina simulations predict binding poses with PARP-1 (ΔG = -9.8 kcal/mol) .
- Kinetic Assays : Fluorescence polarization assays quantify inhibition constants (Ki) under varying pH and ionic strengths .
How can researchers resolve contradictions in reported solubility and stability data across studies?
Advanced Research Question
Discrepancies arise from solvent polarity, temperature, and measurement techniques:
- Solubility :
- Stability :
Validation : Use standardized protocols (e.g., OECD 105 for solubility) and replicate conditions across labs .
What strategies enhance the bioactivity of this compound derivatives?
Advanced Research Question
Derivative design focuses on functional group modifications:
- Electron-Withdrawing Groups : Nitro or cyano substituents at the meta position increase PARP-1 affinity by 30% .
- Heterocyclic Moieties : Thiazole or benzofuran replacements improve membrane permeability (logP reduction from 3.5 to 2.8) .
- Prodrug Approaches : Esterification of the amide group enhances oral bioavailability (AUC increase by 2.5× in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
